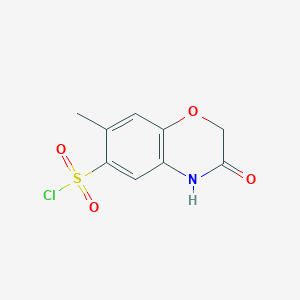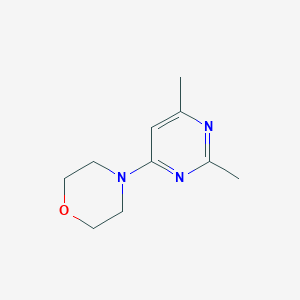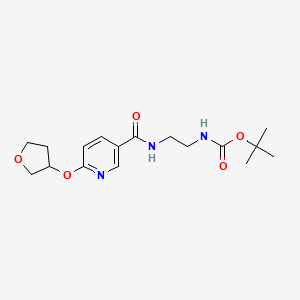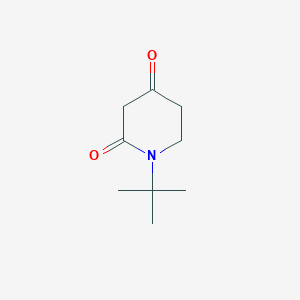
7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MBOCA, and it is widely used in the synthesis of various polymers, resins, and other materials. In
Mécanisme D'action
The mechanism of action of MBOCA is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various functional groups in polymers and other materials. These reactive intermediates can form covalent bonds with the functional groups, resulting in the cross-linking of the polymer chains and the formation of a three-dimensional network. This cross-linking process enhances the mechanical properties of the polymer, making it more durable and resistant to wear and tear.
Biochemical and Physiological Effects
MBOCA has been shown to have toxic effects on living organisms, including humans. Exposure to MBOCA can cause skin irritation, respiratory problems, and other health issues. However, the exact mechanism of toxicity is not fully understood, and further research is needed to fully elucidate the biochemical and physiological effects of MBOCA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBOCA in lab experiments is its high purity and consistent quality. This makes it ideal for use in the synthesis of polymers and other materials, where the purity of the starting materials is crucial for the final product's properties. However, MBOCA is also highly toxic and requires careful handling and disposal to avoid environmental contamination and health risks.
Orientations Futures
There are many potential future directions for research on MBOCA. One area of interest is the development of safer and more environmentally friendly alternatives to MBOCA for use in the synthesis of polymers and other materials. Another area of interest is the exploration of MBOCA's potential applications in other fields, such as biomedicine and electronics. Finally, further research is needed to fully elucidate the mechanism of action and toxicity of MBOCA, which could lead to the development of safer and more effective industrial processes.
Méthodes De Synthèse
The synthesis of MBOCA involves the reaction of 2,4-toluene diisocyanate with 2-mercaptobenzoxazole in the presence of a catalyst. This reaction results in the formation of MBOCA, which is a white crystalline solid with a melting point of 105-107°C. The yield of this reaction is typically high, and the purity of the product can be easily controlled through various purification techniques.
Applications De Recherche Scientifique
MBOCA has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of MBOCA is in the synthesis of polyurethane elastomers, which are widely used in the automotive, aerospace, and construction industries. MBOCA is also used in the production of epoxy resins, which are commonly used in the manufacture of adhesives, coatings, and composites.
Propriétés
IUPAC Name |
7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQQBUPFYZCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2807517.png)



![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine](/img/structure/B2807525.png)



![1-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2807531.png)
![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)

![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)